molecular formula C8H16ClN B2380414 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride CAS No. 2416236-28-5

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride

Cat. No.: B2380414
CAS No.: 2416236-28-5
M. Wt: 161.67
InChI Key: XQSRAXDBTPKIRH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropylmethyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the cyclopropylmethyl group.

    N-Methylpyrrolidine: A derivative with a methyl group instead of a cyclopropylmethyl group.

    2-(Cyclopropylmethyl)pyrrolidine: The free base form without the hydrochloride salt.

Uniqueness

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride is unique due to the presence of both the cyclopropylmethyl group and the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKUXFAWYHLNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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